molecular formula C5H8N2O B12997312 4-Hydroxypyrrolidine-3-carbonitrile

4-Hydroxypyrrolidine-3-carbonitrile

Cat. No.: B12997312
M. Wt: 112.13 g/mol
InChI Key: JNHRIRHWRWHOKI-UHFFFAOYSA-N
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Description

4-Hydroxypyrrolidine-3-carbonitrile is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with a hydroxyl group at the 4-position and a nitrile group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrrolidine-3-carbonitrile typically involves the cyclization of suitable precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the use of azomethine ylides as 1,3-dipoles in cycloaddition reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance synthetic efficiency and support green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyrrolidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The nitrile group can be reduced to primary amines under suitable conditions.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of ethers or esters depending on the substituents used.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar five-membered ring structure but lacking the hydroxyl and nitrile groups.

    Pyrrolidinone: Contains a carbonyl group instead of the nitrile group.

    Pyrrolizine: A fused bicyclic compound with a pyrrolidine ring.

Uniqueness: 4-Hydroxypyrrolidine-3-carbonitrile is unique due to the presence of both hydroxyl and nitrile functional groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

IUPAC Name

4-hydroxypyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c6-1-4-2-7-3-5(4)8/h4-5,7-8H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHRIRHWRWHOKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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